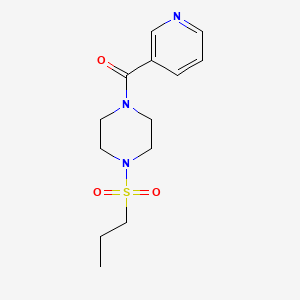

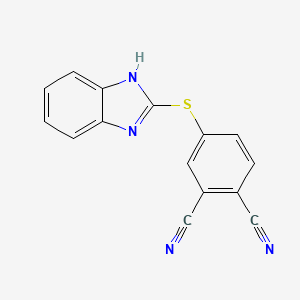

4-(1H-苯并咪唑-2-硫基)苯二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-ylthio)phthalonitrile derivatives typically involves nucleophilic substitution reactions, cyclotetramerization, and condensation reactions. A notable method includes the reaction of benzimidazolylthio with phthalonitrile precursors to produce various phthalocyanine and phthalonitrile derivatives. These synthetic routes have been optimized to achieve high yields and selectivity under relatively mild conditions, making these compounds readily accessible for further study and application (Ağırtaş et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques, including UV-visible, IR, 1H NMR, and X-ray diffraction. These studies reveal a core phthalocyanine structure with peripheral benzimidazole units, which significantly influence the electronic and structural properties of the molecules. The presence of benzimidazole units has been shown to enhance the solubility and photostability of these compounds, making them suitable for applications in photodynamic therapy and as sensors (Şen et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including metalation, to form metallophthalocyanines, which exhibit diverse chemical behaviors depending on the central metal ion. These reactions expand the utility of the benzimidazolylthio phthalonitrile derivatives in catalysis, sensing, and as functional materials in electronic devices. The metallophthalocyanines derived from these compounds are known for their catalytic and electrochemical properties, enabling their use in oxidation reactions and as electrocatalysts (Gümrükçü et al., 2011).

Physical Properties Analysis

The physical properties of 4-(1H-benzimidazol-2-ylthio)phthalonitrile derivatives, such as solubility, thermal stability, and photophysical properties, have been studied. These compounds demonstrate good solubility in common organic solvents, which is advantageous for their application in solution-processed devices. Their thermal stability is suitable for processing at elevated temperatures required for film formation or embedding in polymeric matrices. The photophysical properties, including absorption and emission spectra, are tunable by modifying the benzimidazole and phthalonitrile units, allowing for their application in optoelectronic devices and sensors (Yakan et al., 2020).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity towards various chemical agents, their ability to form complexes with metals, and their photophysical behavior under light irradiation. Their reactivity includes nucleophilic substitution, which is a key step in their synthesis, and oxidative or reductive reactions that modify their electronic structure. The chemical stability and reactivity make them suitable for a range of applications, from catalysis to the development of photofunctional materials (Znoiko et al., 2018).

科学研究应用

酞菁的合成与表征

已描述了用四个苯并[d]噻唑-2-硫基取代的新型酞菁的合成,包括无金属酞菁和金属酞菁。这些化合物在各种溶剂中表现出相当大的溶解度,这对于潜在应用至关重要,并且已通过元素分析、紫外-可见光谱、红外光谱和 1H-NMR 表征 (Ağirtaş & Yildiko, 2008)。

抗氧化性能和电子结构分析

已合成并表征了包括 2-巯基苯并咪唑类似物的酞菁,以了解其抗氧化行为和理论计算。这些化合物展示了电子性质和抗氧化活性之间的关系,这对于理解它们在科学研究中的潜在应用至关重要 (Yakan 等,2020)。

金属离子传感器

已合成并表征了新型金属(III)和无金属软酞菁金属离子传感器,带有 (1-羟基己烷-3-硫基) 取代基。这些传感器在添加软金属离子后表现出显着的吸收光谱变化,展示了它们作为灵敏且选择性传感器的潜力 (Akkaya 等,2015)。

作用机制

Benzimidazoles, including “4-(1H-benzimidazol-2-ylthio)phthalonitrile”, are known to interact with proteins and enzymes, making them extensively utilized as a drug scaffold in medicinal chemistry . They have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

属性

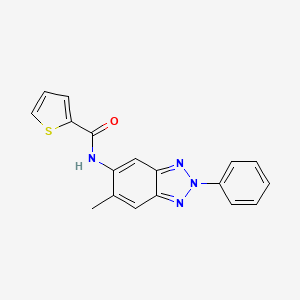

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4S/c16-8-10-5-6-12(7-11(10)9-17)20-15-18-13-3-1-2-4-14(13)19-15/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUPRLAVMWQEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=CC(=C(C=C3)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-ylsulfanyl)benzene-1,2-dicarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5528129.png)

![N-(3,5-dimethylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5528132.png)

![4-tert-butyl-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5528139.png)

![N-(3-methyl-4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B5528163.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5528169.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5528173.png)

![dimethyl 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5528178.png)

![3-(2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5528189.png)

![1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5528197.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5528210.png)